molecular formula C10H10ClN3 B3006015 1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole CAS No. 1322604-99-8

1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole

Cat. No. B3006015
CAS RN: 1322604-99-8
M. Wt: 207.66
InChI Key: MVFBNSLNFBAYSD-UHFFFAOYSA-N
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Description

“1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole” is a derivative of triazole, a class of heterocyclic compounds. Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

Triazole compounds are part of the five-membered aromatic azole chain. They contain two carbon and three nitrogen atoms in their structure . The specific structure of “1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole” would require more specific information or computational modeling to detail.


Chemical Reactions Analysis

The chemical reactions involving triazoles are diverse. For instance, Huisgen’s reported a non-regioselective reaction between terminal alkynes and organic azides for the synthesis of disubstituted 1,2,3-triazoles .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including derivatives like 1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole , are widely used in drug discovery due to their unique properties. They can serve as scaffolds for pharmacophores, enhancing drug-receptor interactions .

Organic Synthesis

These compounds are also utilized in organic synthesis. The triazole ring can act as a versatile intermediate in various chemical reactions, aiding in the synthesis of more complex molecules .

Polymer Chemistry

In polymer chemistry, triazoles can be incorporated into polymers to improve material properties such as thermal stability and mechanical strength .

Supramolecular Chemistry

Triazoles are used in supramolecular chemistry for the design of new molecular assemblies due to their ability to engage in hydrogen bonding and metal coordination .

Bioconjugation

The bioconjugation of triazoles onto biomolecules is a common application in chemical biology. This allows for the creation of novel bioactive compounds or probes for biological studies .

Fluorescent Imaging

Triazoles can be used in fluorescent imaging techniques. They can be attached to fluorescent dyes or probes to study biological processes .

Materials Science

In materials science, triazoles contribute to the development of new materials with specific desired properties, such as conductivity or porosity .

Antiproliferative Agents

Some triazole derivatives have shown potential as antiproliferative agents against various cancer cell lines, indicating their use in cancer research and therapy .

IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application

Future Directions

The future directions in the research of triazole compounds are promising. They are being explored for their potential in the treatment of various diseases due to their versatile biological activities . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the areas of focus .

properties

IUPAC Name

1-benzyl-3-chloro-5-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-8-12-10(11)13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFBNSLNFBAYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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